2-[(4,5-Dimethoxy-2-nitrophenyl)methylidene]propanedinitrile
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Overview
Description
2-[(4,5-Dimethoxy-2-nitrophenyl)methylidene]propanedinitrile is an organic compound with the molecular formula C12H9N3O4. This compound is characterized by the presence of a nitrophenyl group substituted with methoxy groups and a propanedinitrile moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,5-Dimethoxy-2-nitrophenyl)methylidene]propanedinitrile typically involves the condensation of 4,5-dimethoxy-2-nitrobenzaldehyde with malononitrile. The reaction is carried out in the presence of a base such as piperidine or pyridine, which acts as a catalyst. The reaction mixture is usually refluxed in a suitable solvent like ethanol or methanol to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-[(4,5-Dimethoxy-2-nitrophenyl)methylidene]propanedinitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Reduced nitro compounds.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
2-[(4,5-Dimethoxy-2-nitrophenyl)methylidene]propanedinitrile is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-[(4,5-Dimethoxy-2-nitrophenyl)methylidene]propanedinitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to the inhibition of enzymes or modulation of signaling pathways, making the compound useful in various biochemical studies .
Comparison with Similar Compounds
Similar Compounds
2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile: Similar structure but lacks the propanedinitrile moiety.
4,5-Dimethoxy-2-nitrobenzyl chloroformate: Used as a reagent for protection of amines.
Properties
CAS No. |
5154-47-2 |
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Molecular Formula |
C12H9N3O4 |
Molecular Weight |
259.22 g/mol |
IUPAC Name |
2-[(4,5-dimethoxy-2-nitrophenyl)methylidene]propanedinitrile |
InChI |
InChI=1S/C12H9N3O4/c1-18-11-4-9(3-8(6-13)7-14)10(15(16)17)5-12(11)19-2/h3-5H,1-2H3 |
InChI Key |
CRUAGMDXCXBKPA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=C(C#N)C#N)[N+](=O)[O-])OC |
Origin of Product |
United States |
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